molecular formula C15H11ClN4O4S B11105132 3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

3-[(2E)-2-(4-chlorobenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide

Cat. No.: B11105132
M. Wt: 378.8 g/mol
InChI Key: MWUFSXORZWJVCD-RQZCQDPDSA-N
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Description

4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone is a complex organic compound that combines multiple functional groups, including a chlorobenzaldehyde moiety, a nitro group, and a benzisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone typically involves the condensation of 4-chlorobenzaldehyde with 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or acidic conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

    Oxidation: 4-Chlorobenzoic acid.

    Reduction: 4-Chlorobenzaldehyde 1-Methyl-1-(6-Amino-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the benzisothiazole ring can interact with biological macromolecules through π-π stacking or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzaldehyde: A simpler compound with similar reactivity but lacking the additional functional groups.

    1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazine: Shares the benzisothiazole and nitro functionalities but lacks the aldehyde group.

    4-Nitrobenzaldehyde: Contains both an aldehyde and a nitro group but lacks the benzisothiazole ring.

Uniqueness

4-Chlorobenzaldehyde 1-Methyl-1-(6-Nitro-1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the benzisothiazole ring, in particular, distinguishes it from simpler analogs and may enhance its interactions with biological targets.

Properties

Molecular Formula

C15H11ClN4O4S

Molecular Weight

378.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C15H11ClN4O4S/c1-19(17-9-10-2-4-11(16)5-3-10)15-13-7-6-12(20(21)22)8-14(13)25(23,24)18-15/h2-9H,1H3/b17-9+

InChI Key

MWUFSXORZWJVCD-RQZCQDPDSA-N

Isomeric SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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